molecular formula C23H23NO2S2 B4757197 5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one

5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4757197
M. Wt: 409.6 g/mol
InChI Key: XLPQXXDVABPJTO-QNGOZBTKSA-N
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Description

5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one, also known as BZB, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. BZB belongs to the class of thiazolidinones, which have been reported to exhibit a diverse range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that it exerts its anticancer activity through the induction of apoptosis, inhibition of cell proliferation, and cell cycle arrest. 5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one has also been reported to inhibit the activity of various enzymes involved in inflammation and oxidative stress, leading to its anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit a diverse range of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antioxidant properties, 5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one has also been reported to possess antifungal and antibacterial activity. Studies have also suggested that 5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one may have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one is its potent anticancer activity against various cancer cell lines. It also exhibits anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory and neurodegenerative diseases. However, one of the limitations of 5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one is its relatively low solubility in water, which can make it challenging to work with in lab experiments.

Future Directions

There are several future directions for the study of 5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one. One potential area of research is the development of novel formulations of 5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one that can improve its solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one, which can provide insights into its therapeutic potential. Additionally, further studies are needed to explore the potential applications of 5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases.

Scientific Research Applications

5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic properties. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. 5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(5Z)-3-cyclohexyl-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2S2/c25-22-21(28-23(27)24(22)19-9-5-2-6-10-19)15-17-11-13-20(14-12-17)26-16-18-7-3-1-4-8-18/h1,3-4,7-8,11-15,19H,2,5-6,9-10,16H2/b21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPQXXDVABPJTO-QNGOZBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=CC=C4)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-3-cyclohexyl-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one
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5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one
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5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one
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5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one

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